![molecular formula C12H15NO4 B7807143 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 81375-37-3](/img/structure/B7807143.png)

2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid

Vue d'ensemble

Description

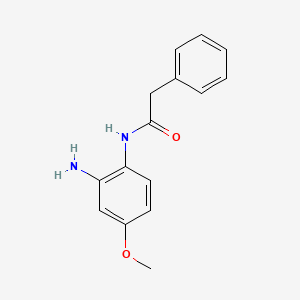

“2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid” is a compound with the CAS Number 21488-23-3 . It has a molecular weight of 237.26 . The compound is also known as (ethoxycarbonyl)-D-phenylalanine . It is stored at room temperature and comes in a powder form .

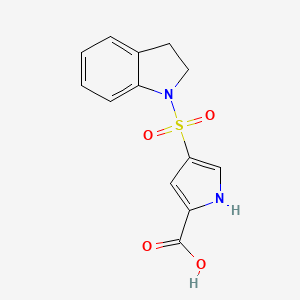

Molecular Structure Analysis

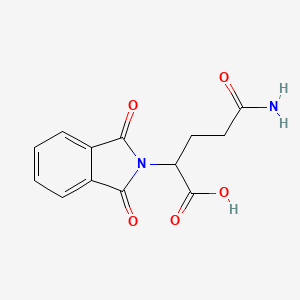

The molecular structure of “2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid” is represented by the linear formula C12H15NO4 . The InChI code for the compound is 1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 .Physical And Chemical Properties Analysis

“2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid” is a powder that is stored at room temperature . It has a melting point of 80-81 degrees Celsius .Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a variant of 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid, has been extensively characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations. Its crystal structure exhibits stability through various intramolecular and intermolecular interactions, and the compound demonstrates notable energy stabilization compared to its parent compound due to methoxy substitution. This analysis is vital for understanding the compound's structural properties and potential applications in various fields such as materials science and chemistry (Venkatesan et al., 2016).

Nonlinear Optical Activity

(2E)-2-(Ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid exhibits significant nonlinear optical (NLO) activity. This property was confirmed through experimental and theoretical methods, including X-ray crystallography and quantum chemical calculations. The compound displays an eightfold excess of Second Harmonic Generation (SHG) activity compared to the standard compound KDP, highlighting its potential use in optical and photonic technologies (Venkatesan et al., 2016).

Biocatalytic Synthesis of β-Substituted-γ-Amino Acids

The compound has been used in the efficient synthesis of precursors for β-substituted-γ-amino acids. Utilizing commercial lipases as biocatalysts, this method offers a practical approach to synthesizing a wide range of optically active compounds with high enantioselectivity and yields. This application is particularly relevant in pharmaceutical and biochemistry research for producing chiral molecules (Mukherjee & Martínez, 2011).

Luminescent Molecular Crystals

The synthesis of derivatives of 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid has been used to create organic molecular crystals with highly stable photoluminescence. This discovery is significant for materials science, especially in the development of new luminescent materials for various technological applications (Zhestkij et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid have been used for the quantification of amino acids and carboxylic acids. The compound's derivatives facilitate simultaneous screening and accurate peak confirmation in complex biological samples, showcasing its importance in bioanalytical methods and diagnostics (Paik & Kim, 2004).

Solid-Phase Peptide Synthesis

The compound has been utilized in the development of novel base-sensitive amino-protecting groups for the efficient solid-phase synthesis of DNA-binding polyamides. This application is crucial in the field of synthetic biology and pharmaceuticals, where precise peptide synthesis is necessary for drug development and molecular biology research (Choi et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBBGLSAFZJOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid | |

CAS RN |

81375-37-3 | |

| Record name | NSC76270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(4-Fluorophenyl)acetamido]methyl}benzoic acid](/img/structure/B7807095.png)

![N-[(1-Phenyl-1H-pyrazol-4-YL)methyl]cyclopropanamine](/img/structure/B7807100.png)

![[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-acetic acid](/img/structure/B7807116.png)

![N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B7807135.png)

![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)